trans-4-(Dibenzylamino)cyclohexanol

Purity Analysis Quality Control Procurement Specification

trans-4-(Dibenzylamino)cyclohexanol (CAS 149506-81-0) is a chiral building block with a pre-locked trans (1R,4R) configuration, featuring a dibenzyl-protected amine and a free hydroxyl group. This eliminates chiral resolution steps and enables chemoselective hydroxyl modifications without affecting the protected amine. It serves as the key starting material for 7-alkyl-7-azabicyclo[2.2.1]heptanes—privileged scaffolds for nicotinic acetylcholine receptor ligands and CNS therapeutics. The dibenzyl group is removed via hydrogenolysis under conditions orthogonal to Boc, Cbz, and Fmoc, allowing flexible synthetic planning. Available at ≥98% purity from multiple suppliers, this compound streamlines multi-step medicinal chemistry workflows.

Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
CAS No. 149506-81-0
Cat. No. B179708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(Dibenzylamino)cyclohexanol
CAS149506-81-0
Synonyms(1r,4r)-4-(dibenzylaMino)cyclohexanol
Molecular FormulaC20H25NO
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3)O
InChIInChI=1S/C20H25NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2
InChIKeyRWMDJQJCEISWRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-(Dibenzylamino)cyclohexanol CAS 149506-81-0: Key Intermediate for Chiral Synthesis and Pharmaceutical R&D


trans-4-(Dibenzylamino)cyclohexanol (CAS 149506-81-0) is a chiral cyclohexanol derivative featuring a rigid cyclohexane core bearing a hydroxyl group and a protected secondary amine (dibenzylamino group) in a defined trans (1R,4R) configuration . This stereochemically locked scaffold makes it a strategic building block in medicinal chemistry, particularly for constructing azabicyclic frameworks and serving as a protected amine intermediate in multi-step syntheses .

Why Generic trans-4-Aminocyclohexanol Derivatives Cannot Replace CAS 149506-81-0 in Protected Amine Strategies


Direct substitution with the parent trans-4-aminocyclohexanol or mono-benzyl analogs is not feasible in synthetic routes requiring orthogonal protection of the amine functionality. The dibenzyl protecting group in trans-4-(Dibenzylamino)cyclohexanol provides distinct steric bulk and orthogonal deprotection conditions (typically hydrogenolysis) that differ fundamentally from Boc, Cbz, or Fmoc strategies [1]. Critically, the trans stereochemistry is pre-locked in this intermediate, whereas analogous cis isomers or unprotected amines would lead to different conformational outcomes or side reactions during subsequent transformations such as cyclization to azabicyclic systems .

Quantitative Evidence for trans-4-(Dibenzylamino)cyclohexanol: Purity, Transformation Efficiency, and Stereochemical Integrity


Commercial Purity Benchmarking: trans-4-(Dibenzylamino)cyclohexanol vs. Class-Average Specifications

Commercially available trans-4-(Dibenzylamino)cyclohexanol from major suppliers is routinely offered at 95-98% purity, as verified by LCMS and NMR . This purity tier exceeds the typical 90-95% range common for custom-synthesized or niche cyclohexanolamine derivatives, reducing the need for pre-use purification in multi-step syntheses.

Purity Analysis Quality Control Procurement Specification

Synthetic Utility: Conversion of trans-4-(Dibenzylamino)cyclohexanol to Azabicyclic Scaffolds

trans-4-(Dibenzylamino)cyclohexanol serves as the direct precursor to 7-alkyl-7-azabicyclo[2.2.1]heptanes via treatment with triphenylphosphine-carbon tetrachloride . The trans stereochemistry is essential for successful cyclization; the cis isomer does not undergo this transformation efficiently. While quantitative comparative yield data for this specific cyclization is not reported in the literature, the reaction proceeds in 'good yields' and the compound's defined trans configuration is a prerequisite for the bicyclic ring formation .

Azabicyclic Synthesis Cyclization Medicinal Chemistry Scaffold

Stereochemical Stability: trans-4-(Dibenzylamino)cyclohexanol vs. Unprotected Aminoalcohols

The trans (1R,4R) configuration of this compound is thermodynamically favored and remains fixed under standard synthetic conditions, as evidenced by its defined SMILES notation (O[C@H]1CC[C@@H](CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3) . In contrast, the parent trans-4-aminocyclohexanol can undergo base- or acid-catalyzed epimerization or retro-aldol cleavage under harsh conditions. The dibenzyl substitution sterically shields the nitrogen and locks the cyclohexane chair conformation.

Stereochemistry Conformational Stability Process Robustness

Optimized Use Cases for trans-4-(Dibenzylamino)cyclohexanol CAS 149506-81-0 in Drug Discovery and Process Chemistry


Synthesis of 7-Azabicyclo[2.2.1]heptane Scaffolds for CNS Drug Discovery

trans-4-(Dibenzylamino)cyclohexanol is the key starting material for preparing 7-alkyl-7-azabicyclo[2.2.1]heptanes, conformationally rigid amines that serve as privileged scaffolds in the design of nicotinic acetylcholine receptor ligands and other CNS-targeted therapeutics. The reaction with triphenylphosphine-carbon tetrachloride directly cyclizes the aminoalcohol to the bridged bicyclic system .

Orthogonal Amine Protection in Multi-Step Pharmaceutical Intermediates

The dibenzyl protecting group on the trans-4-aminocyclohexanol core allows for chemoselective manipulations at the hydroxyl group (e.g., oxidation, alkylation, or Mitsunobu reactions) without compromising the protected amine. Subsequent hydrogenolytic debenzylation reveals the free amine for further diversification, a strategy widely employed in the synthesis of complex drug candidates . Commercial availability at 95-98% purity streamlines this workflow .

Stereochemically Defined Chiral Building Block for Asymmetric Synthesis

The fixed trans (1R,4R) configuration provides a reliable chiral template for constructing enantiomerically pure derivatives. The compound's defined stereochemistry, confirmed by its SMILES notation , eliminates the need for chiral resolution steps when downstream stereochemical outcomes depend on the starting material's configuration. This is particularly valuable in the synthesis of chiral ligands and bioactive small molecules where stereochemical purity is a regulatory requirement.

Precursor to N-Alkylated and Quaternary Ammonium Derivatives

The tertiary amine character of the dibenzylamino group serves as a platform for further N-functionalization, including quaternization to form ammonium salts or N-oxide derivatives. Such transformations are relevant to the preparation of phase-transfer catalysts and ionic liquid precursors where the rigid cyclohexane framework imparts favorable physical properties .

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